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molecular formula C14H8O8 B089546 1,4,5,8-Naphthalenetetracarboxylic acid CAS No. 128-97-2

1,4,5,8-Naphthalenetetracarboxylic acid

Cat. No. B089546
M. Wt: 304.21 g/mol
InChI Key: OLAPPGSPBNVTRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05248580

Procedure details

BBL can be prepared by a two step dehydrohalogenationpolycondensation sequence using 1,4,5,8-naphthalene tetracarboxylic acid (NTCA) and 1,2,4,5-tetraaminobenzene tetrahydrochloride (TABH). Initially, TABH was heated with polyphosphoric acid to to liberate hydrogen chloride gas and to afford 1,2,4,5-tetraaminobenzene in situ. Next, NTCA and then phosphorous pentoxide are added to the vessel and then heated under an inert and anhydrous atmosphere to effect polycondensation of NTCA and TABH in approximately equimolar amounts. This product is high melting and metallic golden-green in appearance.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,2,4,5-tetraaminobenzene tetrahydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
TABH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(C(O)=O)C2C(C(O)=O)=CC=C(C(O)=O)C=2C(C(O)=O)=CC=1.Cl.Cl.Cl.Cl.[NH2:27][C:28]1[CH:33]=[C:32]([NH2:34])[C:31]([NH2:35])=[CH:30][C:29]=1[NH2:36].Cl>>[NH2:27][C:28]1[CH:33]=[C:32]([NH2:34])[C:31]([NH2:35])=[CH:30][C:29]=1[NH2:36] |f:1.2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=2C(=CC=C(C12)C(=O)O)C(=O)O)C(=O)O)C(=O)O
Step Two
Name
1,2,4,5-tetraaminobenzene tetrahydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.Cl.Cl.NC1=C(C=C(C(=C1)N)N)N
Step Three
Name
TABH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.Cl.Cl.NC1=C(C=C(C(=C1)N)N)N
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
BBL can be prepared by a two step dehydrohalogenationpolycondensation sequence

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C(=C1)N)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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